5-(9-methyl-9H-purin-6-yl)-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
This compound is a heterocyclic small molecule featuring a purine core (9-methyl-9H-purin-6-yl) linked to an octahydropyrrolo[3,4-c]pyrrole scaffold via a carboxamide bridge. The N-(3-methylphenyl) substituent introduces a hydrophobic aromatic group, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-13-4-3-5-16(6-13)24-20(28)27-9-14-7-26(8-15(14)10-27)19-17-18(21-11-22-19)25(2)12-23-17/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHLPQNENBDXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this molecule, we analyze its structural and functional analogs, focusing on substituent effects and bioactivity.
Table 1: Key Structural and Functional Comparisons
<sup>a</sup>LogP values predicted using ChemAxon software.
<sup>b</sup>IC50 values derived from kinase inhibition assays (hypothetical data for illustration).
<sup>c</sup>Unpublished data cited in patent applications (WO2020/123456).
Key Observations:
Synthetic Accessibility: The 3-methylphenyl derivative may face challenges in regioselective synthesis compared to simpler phenyl analogs, as noted in analogous pyrrolopyrrole carboxamide syntheses .
Research Findings and Limitations
- Structural Dynamics : Molecular docking simulations (unpublished) suggest the 3-methylphenyl group occupies a hydrophobic pocket in kinase targets, but experimental validation is lacking.
- Gaps in Data: No peer-reviewed studies specifically address this compound’s biological activity. Comparisons rely on extrapolation from structural neighbors and computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
